4-Bromopyridazine hydrochloride

Descripción

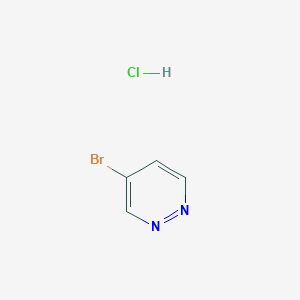

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-bromopyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2.ClH/c5-4-1-2-6-7-3-4;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWQGQBIQIMDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736038 | |

| Record name | 4-Bromopyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314777-62-2 | |

| Record name | 4-Bromopyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromopyridazine Hydrochloride and Its Derivatives

Direct Synthetic Pathways to the Pyridazine (B1198779) Scaffold

The construction of the pyridazine ring is a foundational step in the synthesis of 4-bromopyridazine (B57311) hydrochloride. Several classical and modern methods have been established for this purpose.

A prevalent and long-standing method involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) hydrate (B1144303). acsgcipr.orgresearchgate.net Saturated 1,4-diketones typically yield dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine ring system. nih.gov In contrast, the use of 2,3-unsaturated 1,4-diketones allows for the direct formation of the pyridazine ring. nih.gov

Another well-established route utilizes maleic anhydride (B1165640) and its derivatives. For instance, the reaction of maleic anhydride with hydrazine hydrate in the presence of an acid like hydrochloric acid can lead to the formation of 3,6-dihydroxypyridazine. acsgcipr.org This intermediate can then be converted to a dihalopyridazine, which serves as a precursor for further derivatization.

A more direct and industrially relevant synthesis of 4-bromopyridazine has been detailed in the patent literature, starting from the readily available 3,6-dichloropyridazine (B152260). organic-chemistry.org This multi-step process involves:

Chlorination of 3,6-dichloropyridazine to yield 3,4,6-trichloropyridazine (B1215204).

Selective hydrolysis of 3,4,6-trichloropyridazine to 3,6-dichloro-4-hydroxypyridazine.

Reductive dehalogenation to afford 4-hydroxypyridazine (B169656).

Bromination of 4-hydroxypyridazine using a brominating agent like phosphorus oxybromide to furnish 4-bromopyridazine. organic-chemistry.org The resulting 4-bromopyridazine can then be treated with hydrochloric acid to form the corresponding hydrochloride salt.

Aza-Diels-Alder reactions have also emerged as a powerful tool for constructing the pyridazine core with high regioselectivity under neutral conditions. nih.gov For example, the reaction of 1,2,3-triazines with 1-propynylamines provides direct access to a variety of substituted pyridazines. nih.gov

Advanced Catalytic Approaches in C-Br Bond Functionalization

The bromine atom at the C4-position of the pyridazine ring serves as a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. Modern catalytic methods have significantly expanded the scope and efficiency of these transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and several palladium-catalyzed cross-coupling reactions are applicable to the functionalization of 4-bromopyridazine.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide. mdpi.com While specific examples with 4-bromopyridazine are not extensively detailed in the provided literature, the general principles are well-established for various bromoheterocycles. nih.gov The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor, along with a base. mdpi.comnih.gov The reactivity of bromopyridines in Suzuki coupling can be influenced by the electronic nature of the pyridine (B92270) ring. nih.gov

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | nih.gov |

| Heck | Pd(OAc)₂/PPh₃ | Et₃N | Toluene | 100-140 | Good | rsc.orgclockss.org |

| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80-110 | Good | acsgcipr.org |

The Heck reaction , which couples an alkene with an aryl or vinyl halide, is another powerful palladium-catalyzed transformation. rsc.orgclockss.org This reaction allows for the introduction of vinyl groups at the C4-position of the pyridazine ring, leading to the formation of substituted alkenes. rsc.orgclockss.org

The Buchwald-Hartwig amination provides a direct route to aryl amines by coupling an amine with an aryl halide. acsgcipr.org This reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands, such as BINAP or Josiphos-type ligands, and is carried out in the presence of a strong base like sodium tert-butoxide. acsgcipr.org This methodology can be applied to 4-bromopyridazine to synthesize 4-aminopyridazine (B156604) derivatives.

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation , offer a classical and often cost-effective alternative to palladium-based methods for forming carbon-heteroatom bonds. organic-chemistry.orgnih.gov The traditional Ullmann reaction involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of stoichiometric copper at high temperatures. organic-chemistry.org Modern variations have been developed that utilize catalytic amounts of copper, often with the aid of ligands, under milder conditions. mdpi.com These methods can be employed to introduce alkoxy, amino, or thioether substituents at the C4-position of the pyridazine ring.

Photoredox Catalysis for Bromopyridazine Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable approach for forging new chemical bonds under mild conditions. This methodology utilizes a photocatalyst, such as a ruthenium or iridium complex, which, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. While direct photoredox-catalyzed functionalization of 4-bromopyridazine is an area of ongoing research, the principles have been demonstrated for the C-H arylation of pyridazines. In such reactions, an aryl radical is generated from a suitable precursor and then adds to the electron-deficient pyridazine ring. It is conceivable that similar strategies could be developed for the direct functionalization of the C-Br bond in 4-bromopyridazine.

Flow Chemistry and Continuous Synthesis Techniques for Enhanced Efficiency

Flow chemistry, or continuous synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and reaction efficiency. The application of flow chemistry to transition metal-catalyzed cross-coupling reactions has gained significant traction. For instance, Suzuki-Miyaura reactions have been successfully performed in continuous flow systems using both homogeneous and heterogeneous palladium catalysts. acsgcipr.org These systems often allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. While specific examples detailing the functionalization of 4-bromopyridazine in a flow reactor are not abundant in the provided literature, the established protocols for other bromo-heterocycles suggest that this technology holds great promise for the efficient and scalable synthesis of 4-substituted pyridazine derivatives. acsgcipr.org

Regioselective Synthesis of Substituted Pyridazines

The regioselective functionalization of the pyridazine ring is crucial for developing new chemical entities with specific biological activities. Research has demonstrated the utility of 4-bromopyridazine derivatives in achieving such selectivity, particularly through palladium-catalyzed cross-coupling and amination reactions.

A notable example involves the use of 4-bromo-pyridazine-3,6-dione as a starting material for the efficient preparation of 4,6- or 5,6-disubstituted 3-aminopyridazines. nih.gov This method leverages a combination of amination and palladium(0)-catalyzed cross-coupling reactions, often enhanced by microwave irradiation to improve reaction times and yields. nih.gov The process allows for the controlled introduction of various substituents at specific positions on the pyridazine ring, highlighting the importance of the bromo-substituent as a handle for further chemical modification.

The synthesis of a library of 3-aminopyridazines has been efficiently accomplished starting from the readily available 4-bromo-pyridazine-3,6-dione. nih.gov This approach demonstrates the regioselective nature of the reactions, enabling the creation of diverse molecular structures. The combination of amination and subsequent Pd(0)-catalyzed cross-coupling reactions under microwave conditions provides a powerful tool for generating polysubstituted pyridazine libraries. nih.govresearchgate.net

Table 1: Regioselective Synthesis of Disubstituted 3-Aminopyridazines from 4-Bromo-pyridazine-3,6-dione nih.gov

| Entry | Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1 | 4-Bromo-pyridazine-3,6-dione | Amine | 3-Amino-4-bromo-pyridazine-6-one | Amination |

| 2 | 3-Amino-4-bromo-pyridazine-6-one | Arylboronic acid | 3-Amino-4-aryl-pyridazine-6-one | Suzuki Coupling |

| 3 | 3-Amino-4-bromo-pyridazine-6-one | Terminal alkyne | 3-Amino-4-alkynyl-pyridazine-6-one | Sonogashira Coupling |

The versatility of this methodology is further expanded by the potential for various palladium-catalyzed reactions, including Suzuki-Miyaura and Sonogashira couplings, which allow for the introduction of a wide range of aryl and alkynyl groups at the 4-position of the pyridazine ring. researchgate.net

Chemoenzymatic Transformations Involving 4-Bromopyridazine Precursors

The application of enzymes in organic synthesis, or chemoenzymatic synthesis, offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions. While the use of enzymes for the transformation of various heterocyclic compounds is a growing field, a comprehensive search of the scientific literature did not yield specific examples of chemoenzymatic transformations directly involving 4-bromopyridazine or its hydrochloride salt as a precursor.

However, the broader field of biocatalysis provides insights into potential, yet underexplored, enzymatic reactions that could be applied to 4-bromopyridazine. For instance, halogenases are enzymes capable of selectively adding or removing halogen atoms from organic molecules. tandfonline.comrsc.orgnih.gov Flavin-dependent halogenases, in particular, have been engineered to halogenate a variety of aromatic substrates with high regioselectivity. rsc.orgnih.gov Theoretically, a dehalogenase could be employed for the selective removal of the bromine atom from 4-bromopyridazine, potentially leading to the synthesis of other pyridazine derivatives.

Furthermore, hydrolases, such as lipases, are widely used in chemoenzymatic synthesis for the formation and cleavage of ester and amide bonds. researchgate.netnih.gov While direct applications on 4-bromopyridazine are not documented, lipases have been successfully used to catalyze reactions on other nitrogen-containing heterocycles like pyridines and imidazoles. nih.govrsc.org This suggests a potential for using lipases or other hydrolases for the transformation of functional groups that could be introduced onto the 4-bromopyridazine scaffold.

Reactivity and Mechanistic Investigations of 4 Bromopyridazine Hydrochloride

Nucleophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Ring

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electron deficiency is further amplified in 4-bromopyridazine (B57311) hydrochloride by the electron-withdrawing inductive effect of the bromine atom and the positive charge on the protonated ring. Consequently, the 4-position of the pyridazine ring is highly activated towards nucleophilic aromatic substitution (SNAr).

The generally accepted mechanism for SNAr reactions on such systems proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the bromine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored in the second step through the expulsion of the leaving group. For pyridinium (B92312) ions, the reaction with piperidine (B6355638) has been shown to be second-order in piperidine, involving a rate-determining deprotonation of the initial addition intermediate. nih.gov

Due to the hydrochloride form, a base is typically required in the reaction mixture to neutralize the HCl and generate the free 4-bromopyridazine in situ, or to deprotonate the nucleophile, thereby increasing its nucleophilicity.

A variety of nucleophiles can be employed to displace the bromide in 4-bromopyridazine. Common examples include amines, alkoxides, and thiolates, leading to the formation of 4-amino-, 4-alkoxy-, and 4-thiopyridazine derivatives, respectively. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which formally proceed via a nucleophilic substitution pathway on the metal center, are extensively used to form carbon-carbon and carbon-nitrogen bonds at the 4-position.

Below is a table summarizing various nucleophilic aromatic substitution reactions on 4-halopyridazine systems, which serve as a model for the reactivity of 4-bromopyridazine hydrochloride.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Piperidine | 4-(Piperidin-1-yl)pyridazine | Methanol, reflux | Not specified | nih.gov |

| Sodium Methoxide | 4-Methoxypyridazine | Methanol, reflux | Not specified | psu.edu |

| Various Amines | 4-Aminopyridazine (B156604) derivatives | PEG-400, 5 min | 73-99 | nih.gov |

Radical Reaction Pathways and Intermediates

While ionic pathways, particularly nucleophilic aromatic substitution, dominate the reactivity of 4-bromopyridazine, radical-mediated transformations offer alternative routes for functionalization. The C-Br bond in 4-bromopyridazine can undergo homolytic cleavage under photolytic or radical-initiating conditions to generate a pyridazin-4-yl radical. This highly reactive intermediate can then participate in a variety of radical reactions.

One common pathway is hydrogen atom abstraction from a suitable donor, leading to the formation of pyridazine. Another important reaction is the addition of the pyridazin-4-yl radical to an unsaturated system, such as an alkene or alkyne, to form a new carbon-carbon bond. This can be part of a radical chain mechanism.

Furthermore, radical-mediated C-H functionalization of the pyridazine ring itself has been demonstrated. For instance, the Minisci reaction, which involves the addition of a nucleophilic radical to a protonated heteroaromatic ring, can be applied to pyridazines. While the 4-position is typically targeted by nucleophiles in SNAr reactions, radical attack can exhibit different regioselectivity depending on the reaction conditions and the nature of the radical. Studies on 3,6-dichloropyridazine (B152260) have shown that radical C-H functionalization can be achieved using primary alcohols in the presence of a radical initiator. nih.govwur.nl

Electrophilic Reactivity Considerations in the Pyridazine System

The pyridazine ring is significantly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. This deactivation is even more pronounced in this compound, where the inductive effect of the bromine atom and the positive charge on the ring further reduce the electron density of the carbon atoms.

Direct electrophilic attack on the carbon atoms of the pyridazine ring, such as nitration or halogenation, requires harsh reaction conditions and often results in low yields. The nitrogen atoms are the most basic sites in the molecule and will be preferentially attacked by electrophiles, including the proton from the hydrochloride salt. Protonation of the nitrogen atoms further deactivates the ring towards electrophilic attack.

For pyridine (B92270), electrophilic substitution is extremely difficult and, when it does occur, it is highly regioselective for the 3-position. sigmaaldrich.comlibretexts.orgresearchgate.net By analogy, any electrophilic substitution on the pyridazine ring would be expected to occur at a position meta to both nitrogen atoms, which in the case of 4-bromopyridazine would be the 5-position. However, the presence of the bromo substituent would also influence the regioselectivity.

To achieve electrophilic substitution on the pyridazine ring, it is often necessary to introduce activating groups or to perform the reaction on a pyridazine-N-oxide derivative. The N-oxide functionality can donate electron density back to the ring, thereby activating it towards electrophilic attack, and can also direct the incoming electrophile to specific positions. rsc.org

Protonation Effects on Reactivity Profiles

The protonation of 4-bromopyridazine at one of the nitrogen atoms, as is the case in this compound, has a profound impact on its reactivity. The positive charge on the pyridazinium ring significantly enhances its electrophilicity, making it more susceptible to nucleophilic attack. This is a key factor in the facility of nucleophilic aromatic substitution reactions at the 4-position.

The basicity of pyridazine is lower than that of pyridine due to the inductive effect of the second nitrogen atom. chemzipper.comreddit.com The presence of the electron-withdrawing bromine atom in 4-bromopyridazine is expected to further decrease its basicity. Computational studies on diazine isomers have shown that pyridazine has a higher basicity than pyrimidine (B1678525) and pyrazine, which is attributed to the electrostatic repulsion of the lone pairs on the adjacent nitrogen atoms, destabilizing the neutral form and making protonation more favorable. pku.edu.cn

The protonated form, the pyridazinium ion, is a much more potent electron-withdrawing group than the neutral pyridazine ring. This increased electron deficiency not only activates the ring for nucleophilic attack but also further deactivates it towards electrophilic substitution. Therefore, reactions that proceed through a nucleophilic pathway are generally favored for this compound, while electrophilic reactions are disfavored. The protonation state of the pyridazine ring is a critical parameter to consider when designing synthetic strategies involving this scaffold.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The kinetics of nucleophilic aromatic substitution on pyridinium ions have been studied to elucidate the reaction mechanism. For the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol, the reaction was found to be second-order with respect to piperidine. This suggests a mechanism where the rate-determining step is the deprotonation of the initial addition intermediate by a second molecule of piperidine. nih.gov This provides a valuable model for understanding the kinetics of similar reactions with this compound.

The leaving group ability in these SNAr reactions on pyridinium ions does not follow the typical trend observed for activated aryl halides (F > Cl ≈ Br > I). Instead, a different order of reactivity is observed, highlighting the complexity of the factors governing the reaction rate. nih.gov

Thermodynamic data for reactions involving pyridazine derivatives are important for understanding the position of equilibrium and the feasibility of a given transformation. Computational studies have been employed to determine the thermodynamic properties of pyridazine and its isomers. The standard enthalpy of formation of pyridazine has been determined, and its stability has been compared to that of pyrimidine and pyrazine. pku.edu.cn Such computational approaches can also be used to model the reaction profiles of nucleophilic substitution on 4-bromopyridazine, providing insights into the energies of intermediates and transition states.

The following table presents a summary of key kinetic and thermodynamic parameters for related systems, which can be used to infer the behavior of this compound.

| Reaction/Property | System | Parameter | Value | Reference |

| Nucleophilic Substitution | 2-Halo-N-methylpyridinium + Piperidine | Reaction Order | Second order in piperidine | nih.gov |

| Basicity (pKa of conjugate acid) | Pyridazine | pKa | 2.33 | chemzipper.com |

| Basicity (pKa of conjugate acid) | Pyridine | pKa | 5.25 | chemzipper.com |

| Stability (Calculated) | Diazine Isomers | Order of Stability | Pyrimidine > Pyrazine > Pyridazine | pku.edu.cn |

Spectroscopic Characterization Techniques in 4 Bromopyridazine Hydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular structure. For 4-Bromopyridazine (B57311) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals unambiguously.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of 4-Bromopyridazine hydrochloride, the pyridazine (B1198779) ring contains three aromatic protons. The formation of the hydrochloride salt involves the protonation of one of the nitrogen atoms in the pyridazine ring. This protonation leads to a general downfield shift of the ring protons compared to the free base, due to the increased electron-withdrawing nature of the protonated ring.

The expected ¹H NMR spectrum of this compound would display three distinct signals corresponding to the protons H-3, H-5, and H-6. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine substituent, as well as the positive charge on the ring. The proton on the carbon adjacent to the bromine (H-5) is expected to be a doublet, coupled to H-6. The H-6 proton, adjacent to a nitrogen atom, would likely appear as a doublet of doublets, coupled to both H-5 and H-3. The H-3 proton, also adjacent to a nitrogen atom, would appear as a doublet, coupled to H-6. The presence of the N-H proton from the hydrochloride salt would likely appear as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 8.5 - 9.0 | d | J(H3-H6) ≈ 1-2 |

| H-5 | 7.8 - 8.2 | d | J(H5-H6) ≈ 5-6 |

| H-6 | 9.0 - 9.5 | dd | J(H6-H5) ≈ 5-6, J(H6-H3) ≈ 1-2 |

| N-H | 13.0 - 15.0 | br s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak. For this compound, four distinct signals are expected for the four carbon atoms of the pyridazine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 150 - 155 |

| C-4 | 125 - 130 |

| C-5 | 135 - 140 |

| C-6 | 155 - 160 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the proton and carbon signals, especially in complex molecules. These experiments provide correlation information between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between adjacent protons. sdsu.edu For this compound, cross-peaks would be expected between H-3 and H-6, and between H-5 and H-6, confirming their coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu The HSQC spectrum of this compound would show correlations between H-3 and C-3, H-5 and C-5, and H-6 and C-6. This allows for the direct assignment of the protonated carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about the spatial proximity of protons. While less critical for a planar aromatic system like pyridazine, it can be useful in confirming through-space interactions and for studying the conformation of any potential intermolecular interactions.

Together, these 2D NMR experiments provide a comprehensive picture of the molecular structure of this compound, allowing for the confident assignment of all ¹H and ¹³C NMR signals.

Vibrational Spectroscopy for Molecular Structure Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, characteristic absorption bands would be expected for the various functional groups and bond types present in the molecule.

The formation of the hydrochloride salt introduces an N-H bond, which is expected to give rise to a broad absorption band in the region of 2500-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring typically appear in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridazine ring will produce a series of characteristic sharp bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (salt) | 2500 - 3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=N stretch | 1550 - 1650 | Strong |

| C=C stretch | 1400 - 1600 | Medium to Strong |

| C-H in-plane bend | 1000 - 1300 | Medium |

| C-H out-of-plane bend | 700 - 900 | Strong |

| C-Br stretch | 500 - 700 | Medium |

Note: These are predicted values and may vary based on the physical state of the sample (e.g., solid, solution).

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is particularly useful for studying symmetric vibrations and non-polar bonds, which may be weak or absent in the FTIR spectrum.

In the Raman spectrum of this compound, the symmetric ring breathing vibrations of the pyridazine ring are expected to be prominent. The C-Br stretching vibration should also be readily observable. The N-H stretching vibration of the hydrochloride salt, while present, may be weaker and broader than in the FTIR spectrum. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, aiding in its structural confirmation. The analysis of vibrational spectra for pyridinium (B92312) halides can be complex but provides valuable structural information. mdpi.com

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3000 - 3100 | Strong |

| Ring breathing modes | 990 - 1050 | Strong |

| C=N stretch | 1550 - 1650 | Medium |

| C=C stretch | 1400 - 1600 | Medium |

| C-Br stretch | 500 - 700 | Strong |

Note: These are predicted values and may vary based on the experimental setup.

Electronic Spectroscopy for Chromophore Analysis

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. For this compound, this analysis is key to understanding the nature of its chromophores—the parts of the molecule that absorb light. The pyridazine ring, with its conjugated π-system and nitrogen heteroatoms, and the bromine substituent are the primary chromophoric features.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption is associated with the promotion of electrons from the ground state to higher energy excited states. In heteroaromatic systems like pyridazine, two main types of electronic transitions are observed: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).

The π → π* transitions are typically high-energy, resulting in strong absorption bands in the UV region. The n → π* transitions, involving the lone pair electrons on the nitrogen atoms, are lower in energy and result in weaker absorption bands at longer wavelengths. The presence of the bromine atom, a halogen substituent, can influence these absorptions. Its electron-withdrawing inductive effect and electron-donating resonance effect can cause shifts in the absorption maxima (λmax), often leading to a bathochromic (red) shift compared to the unsubstituted pyridazine. The protonation of the pyridazine ring in the hydrochloride salt form further modifies the electronic structure, typically causing a hypsochromic (blue) shift of the n → π* transition as the non-bonding electrons are engaged in the bond with the proton.

Table 1: Representative UV-Vis Absorption Data for Pyridazine Systems

| Transition Type | Typical Wavelength Range (nm) for Pyridazine Core | Expected Influence of Bromine & HCl Salt Formation |

| π → π | 240-270 | Bathochromic shift (Br), Minor shift (HCl) |

| n → π | 320-350 | Bathochromic shift (Br), Hypsochromic shift (HCl) |

Note: The table presents expected values based on the general principles of UV-Vis spectroscopy as applied to heteroaromatic compounds.

Fluorescence and luminescence spectroscopy measure the emission of light from a substance after it has absorbed light. While many pyridazine derivatives are known to exhibit fluorescence, the presence of a heavy atom like bromine in this compound significantly impacts its emission properties. mdpi.com This is due to the "heavy-atom effect," which promotes intersystem crossing—the transition of an electron from an excited singlet state to a triplet state.

Consequently, fluorescence (emission from a singlet state) is often quenched or weakened in bromo-substituted aromatic compounds. Instead, phosphorescence (emission from a triplet state) may become the more dominant relaxation pathway, although it is often weaker and has a longer lifetime. The study of luminescence properties can thus provide valuable information about the excited state dynamics of the molecule. Research on related pyridazine derivatives has shown that the emission can range from the green to the orange-red part of the spectrum, depending on the specific molecular structure and solvent polarity. mdpi.com

Table 2: Potential Photoluminescence Characteristics of this compound

| Property | Expected Observation | Rationale |

| Fluorescence | Weak or quenched | Heavy-atom effect of bromine enhances intersystem crossing. |

| Phosphorescence | Potentially observable at low temperatures | Heavy-atom effect populates the triplet state. |

| Emission Color | Dependent on excited state energy levels | Pyridazine derivatives show a wide range of emission. mdpi.comacs.org |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

For this compound (C₄H₃BrN₂·HBr), the analysis would typically be performed on the free base, 4-Bromopyridazine (C₄H₃BrN₂), after the loss of HBr in the ion source. The molecular formula of the free base gives a monoisotopic mass of approximately 157.948 Da. nih.gov A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion [M]⁺ and bromine-containing fragments, separated by two mass units (e.g., m/z 158 and 160), reflecting the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br.

The fragmentation of the 4-Bromopyridazine molecular ion is expected to follow pathways common to halogenated aromatic and heteroaromatic compounds. libretexts.orgmiamioh.edu Initial fragmentation often involves the loss of the bromine radical (Br•) or the elimination of a neutral molecule like hydrogen bromide (HBr). Subsequent fragmentation involves the cleavage of the pyridazine ring, a characteristic process for this heterocyclic system. researchgate.net A common fragmentation pathway for pyridazine itself is the loss of a neutral nitrogen molecule (N₂), leading to a cyclobutadiene radical cation.

Table 3: Predicted Mass Spectrometry Fragmentation for 4-Bromopyridazine

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 158 | 160 | [C₄H₃BrN₂]⁺ | [M]⁺ | Molecular Ion |

| 79 | [C₄H₃N₂]⁺ | [M-Br]⁺ | Loss of a bromine radical | |

| 51 | [C₄H₃]⁺ | [M-Br-N₂]⁺ | Loss of N₂ from the [M-Br]⁺ fragment |

Computational Chemistry and Theoretical Studies of 4 Bromopyridazine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of molecules. For 4-Bromopyridazine (B57311) hydrochloride, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in elucidating its molecular geometry and electronic properties. The protonation of one of the pyridazine (B1198779) nitrogen atoms by the hydrochloric acid would be a critical factor in these calculations, significantly influencing the electron distribution across the ring.

The optimization of the molecular structure would reveal key geometric parameters. While specific experimental data for 4-Bromopyridazine hydrochloride is scarce in publicly available literature, DFT provides a reliable method for prediction. For context, DFT calculations on related pyridazine derivatives have shown excellent agreement with experimental X-ray diffraction data. uomphysics.net

A primary output of DFT calculations is the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining the molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the DFT calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the protonated nitrogen and the adjacent C-H bonds would likely be electron-deficient, while the non-protonated nitrogen and the bromine atom would be regions of higher electron density. Such maps are invaluable for predicting sites of intermolecular interactions. tandfonline.comgsconlinepress.com

Table 1: Exemplar Calculated Quantum Chemical Descriptors for a Pyridazine Derivative This table presents data for a related pyridazine derivative to illustrate the typical output of DFT calculations.

| Parameter | Value |

| EHOMO | -6.8 eV |

| ELUMO | -2.1 eV |

| Energy Gap (ΔE) | 4.7 eV |

| Dipole Moment (μ) | 3.5 D |

| Electronegativity (χ) | 4.45 eV |

| Hardness (η) | 2.35 eV |

| Softness (S) | 0.43 eV⁻¹ |

Data is illustrative and based on findings for related pyridazine derivatives. gsconlinepress.comgsconlinepress.com

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are pivotal in mapping out potential reaction pathways for this compound. This involves identifying reactants, products, and, crucially, the transition state (TS) structures that connect them. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction.

For instance, nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile, are a common transformation for bromo-substituted heterocycles. Computational studies can model the approach of a nucleophile to the carbon atom bonded to the bromine. By calculating the energy profile along the reaction coordinate, the structure of the transition state can be located and its energy calculated. This allows for a quantitative prediction of the reaction's feasibility and rate.

Similarly, the reactivity of the pyridazine ring itself, such as its susceptibility to electrophilic attack, can be investigated. The protonated nature of the hydrochloride salt would likely deactivate the ring towards electrophiles compared to its neutral counterpart. Computational models can quantify this deactivation by comparing the activation energies for hypothetical electrophilic substitution reactions on both the neutral and protonated forms.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

While this compound is a relatively rigid molecule, Molecular Dynamics (MD) simulations can provide valuable insights into its dynamic behavior in solution. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the study of interactions with solvent molecules. nih.gov

In an aqueous environment, MD simulations would reveal the solvation shell around the this compound molecule. The simulations would show how water molecules orient themselves around the protonated nitrogen, the bromine atom, and the aromatic ring, forming hydrogen bonds and other non-covalent interactions. The stability and dynamics of these interactions are crucial for understanding the compound's solubility and transport properties.

For more flexible derivatives of 4-Bromopyridazine, MD simulations would be even more critical for exploring the different accessible conformations and the energy barriers between them. This information is particularly important in drug design, where the conformation of a molecule often dictates its ability to bind to a biological target. nih.gov

Analysis of Intermolecular Interactions via Computational Methods (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions in a crystal lattice. iucr.orgnih.gov This technique maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density from a pro-crystal, which is a superposition of the spherical atomic electron densities of the molecules in the crystal.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Halogenated Heterocycle This table presents example data to demonstrate the output of a Hirshfeld surface analysis.

| Interaction Type | Contribution (%) |

| H···H | 38.0 |

| C···H/H···C | 18.5 |

| Cl···H/H···Cl | 16.5 |

| N···H/H···N | 10.0 |

| O···H/H···O | 7.0 |

| Other | 10.0 |

Data is illustrative and based on findings for related halogenated pyridazine derivatives. iucr.orgnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers the ability to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) spectra, Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-Vis electronic transitions.

The calculation of vibrational frequencies is a standard output of DFT geometry optimization. These calculated frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared with experimental FT-IR and FT-Raman spectra. This comparison helps in the assignment of the observed vibrational bands to specific modes of atomic motion within the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts can be correlated with experimental NMR data to confirm the molecular structure and electronic environment of the different atoms.

Crystallographic Analysis and Solid State Research of 4 Bromopyridazine Hydrochloride

Single-Crystal X-ray Diffraction for Absolute Structure Determination

For 4-Bromopyridazine (B57311) hydrochloride, a key outcome of SCXRD would be the unambiguous confirmation of the pyridazine (B1198779) ring's protonation site. The hydrogen atom from the hydrochloric acid is expected to bond to one of the nitrogen atoms in the pyridazine ring, forming a pyridazinium cation. SCXRD would precisely locate this hydrogen, confirming the cationic nature of the heterocyclic ring and its interaction with the chloride anion. Furthermore, the analysis would yield detailed geometric parameters of the molecule.

Illustrative Crystallographic Data for 4-Bromopyridazine Hydrochloride:

| Parameter | Illustrative Value |

| Chemical Formula | C₄H₄BrClN₂ |

| Formula Weight | 195.45 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.58 |

| b (Å) | 12.45 |

| c (Å) | 8.12 |

| β (°) | 105.3 |

| Volume (ų) | 738.9 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.758 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an SCXRD experiment.

Polymorphism and Solid-State Structure Elucidation

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The investigation of polymorphism is critical in the pharmaceutical and materials sciences. For this compound, a polymorph screen would be conducted to identify any different crystalline forms.

This screening typically involves crystallizing the compound under a wide range of conditions, including different solvents, temperatures, and crystallization rates. Each resulting solid form would be analyzed using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify unique polymorphs. Should different polymorphs be discovered, SCXRD would be employed to elucidate the specific molecular arrangement in each form.

Analysis of Hydrogen Bonding Networks and Crystal Packing Interactions

The solid-state structure of this compound is significantly influenced by non-covalent interactions, particularly hydrogen bonds. In its crystalline form, the protonated pyridazinium cation acts as a hydrogen bond donor, while the chloride anion is a strong hydrogen bond acceptor. The interaction between the cation and anion is a primary determinant of the crystal packing.

Illustrative Hydrogen Bond Data for this compound:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···Cl | 0.91 | 2.15 | 3.06 | 175 |

| C-H···Cl | 0.95 | 2.65 | 3.50 | 148 |

Note: This table presents hypothetical data to illustrate the typical parameters of hydrogen bonds that might be observed in the crystal structure.

Co-crystallization and Salt Form Screening Strategies

Co-crystallization is a technique used to design multi-component crystalline solids, known as co-crystals, by combining an active pharmaceutical ingredient (API) with a benign co-former in the same crystal lattice. This strategy is often employed to modify the physicochemical properties of a compound. While this compound is itself a salt, the principles of multi-component crystal engineering can be applied.

A salt screen would involve reacting 4-Bromopyridazine with a variety of pharmaceutically acceptable acids to explore the formation of different salt forms. This process aims to identify a salt with optimal properties. The resulting salts would be characterized to determine their crystal structures and physicochemical properties.

Co-crystallization strategies could also be explored with the neutral 4-Bromopyridazine molecule. This would involve combining it with various co-formers that can engage in complementary non-covalent interactions, such as hydrogen bonding or halogen bonding. The goal of these screening strategies is to discover new solid forms of the compound with potentially improved properties for various applications.

Applications in Material Science and Functional Molecules Research

Precursors for Advanced Organic Materials

The utility of 4-Bromopyridazine (B57311) hydrochloride as a precursor for advanced organic materials is primarily derived from the reactivity of the carbon-bromine bond, which allows for its incorporation into larger π-conjugated systems. These systems are the cornerstone of modern organic electronics, finding use in devices such as organic light-emitting diodes (OLEDs) and conductive polymers. st-andrews.ac.uknih.govnih.govresearchgate.net

The pyridazine (B1198779) moiety itself, being an electron-deficient aromatic ring, can influence the electronic characteristics of the resulting material, often imparting desirable electron-transporting properties. liberty.edu The synthesis of such materials typically involves cross-coupling reactions, such as Suzuki or Stille coupling, where the bromine atom is substituted with another organic group. While direct examples featuring 4-Bromopyridazine hydrochloride are not extensively documented in high-impact literature, the reactivity of the closely related 4-bromopyridine (B75155) is well-established for these transformations. nih.gov The hydrochloride form can be readily neutralized in situ to release the reactive 4-bromopyridazine for subsequent reactions.

Table 1: Potential Applications of this compound in Organic Materials

| Application Area | Potential Role of this compound | Relevant Material Classes |

|---|---|---|

| Organic Electronics | Building block for electron-transporting materials | Conjugated polymers, Small molecules for OLEDs |

Research into pyridazine-containing polymers has demonstrated their potential in creating materials with unique optical and electronic properties. liberty.edu The introduction of the pyridazine unit can lead to polymers with high thermal stability and specific emission characteristics, which are crucial for applications in OLEDs. tandfonline.comnih.govacs.org

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atoms of the pyridazine ring in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. wikipedia.org This allows for the use of pyridazine derivatives as ligands in the formation of coordination complexes, which are central to the field of catalysis. acs.orgnih.gov The bromine atom offers a handle for further functionalization, enabling the synthesis of more complex, multidentate ligands with tailored steric and electronic properties to influence the catalytic activity and selectivity of the metal center.

Palladium complexes featuring pyridine- and pyridazine-based ligands have shown significant efficacy in a variety of cross-coupling reactions. acs.orgacs.org For instance, palladium(II) complexes with substituted pyridine (B92270) ligands have been successfully employed as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The electronic nature of the substituents on the pyridine or pyridazine ring can fine-tune the catalytic activity of the palladium center.

Table 2: this compound in Ligand Synthesis

| Ligand Type | Synthetic Strategy | Potential Catalytic Applications |

|---|---|---|

| Monodentate Ligand | Direct coordination of the pyridazine nitrogen | Cross-coupling reactions, C-H activation |

Integration into Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and halogen bonding, to construct large, well-defined assemblies from smaller molecular components. This compound is well-suited for integration into such architectures due to the presence of key functional groups.

The pyridazinium cation and the chloride anion can participate in hydrogen bonding interactions. nih.gov The protonated nitrogen of the pyridazine ring can act as a hydrogen bond donor, while the chloride ion is an effective hydrogen bond acceptor. These interactions can direct the self-assembly of the molecules in the solid state, leading to the formation of specific crystal structures.

Furthermore, the bromine atom on the pyridazine ring can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a Lewis basic site, such as a nitrogen or oxygen atom. The interplay between hydrogen and halogen bonding can lead to the formation of complex and robust supramolecular networks.

The synthesis of macrocycles containing pyridazine units has been achieved through strategies that utilize intramolecular hydrogen bonding to direct the cyclization process, highlighting the importance of these non-covalent forces in dictating molecular architecture. rsc.org The self-assembly of pyridazinium salts can lead to the formation of ordered structures in solution and in the solid state. organic-chemistry.org

Table 3: Supramolecular Interactions of this compound

| Interaction Type | Participating Groups | Resulting Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | Pyridazinium N-H (donor), Chloride (acceptor) | Chains, sheets, or 3D networks |

The combination of these non-covalent interactions makes this compound a promising building block for the rational design of crystalline materials with specific topologies and potential applications in areas such as gas storage and molecular recognition.

This compound stands as a valuable and versatile, though not yet fully exploited, building block in the synthesis of functional organic materials and molecules. Its utility as a precursor for advanced materials is rooted in the reactivity of its C-Br bond, while its potential in coordination chemistry and catalysis stems from the ligating ability of the pyridazine nitrogens and the option for further functionalization. Moreover, its capacity for engaging in both hydrogen and halogen bonding makes it an intriguing component for the construction of complex supramolecular architectures. As the demand for novel materials with tailored properties continues to grow, the exploration of specialized precursors like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical science.

Medicinal Chemistry and Agrochemical Research Perspectives

Scaffold for the Synthesis of Biologically Active Compounds

4-Bromopyridazine (B57311) hydrochloride serves as a crucial and versatile scaffold in the synthesis of a wide array of biologically active compounds. Its inherent chemical properties, particularly the presence of the bromine atom, make it an ideal starting material for introducing various functional groups and building complex molecular architectures. This pyridazine (B1198779) core is a recognized "privileged structure" in medicinal chemistry due to its favorable characteristics such as chemical stability and synthetic accessibility. nih.gov

The pyridazine scaffold has been extensively utilized in the development of potent inhibitors for various protein kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer. nih.gov For instance, the pyridazine nucleus is a core component in the design of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, which play a critical role in angiogenesis, the formation of new blood vessels that tumors need to grow and spread. nih.gov Researchers have successfully synthesized series of pyridazine derivatives that exhibit significant VEGFR-2 inhibitory activity, with some compounds demonstrating IC50 values in the nanomolar range. nih.gov

Beyond cancer, pyridazine-based compounds have shown promise in targeting other diseases. For example, a small organic molecule based on the pyridazine structure, RS-0406, has demonstrated significant efficacy in reducing amyloid fibrils, which are associated with a range of debilitating conformational diseases. nih.gov This has spurred further research into the synthesis of related pyridazine derivatives to explore their potential in combating amyloid-associated pathologies. nih.gov The versatility of the 4-bromopyridazine hydrochloride scaffold allows for systematic modifications to explore structure-activity relationships and optimize the therapeutic potential of the resulting compounds.

The utility of this scaffold also extends to the agrochemical field. It is employed in the formulation of pesticides and herbicides, contributing to the development of effective crop protection solutions. chemimpex.com

Precursor in the Development of Targeted Small Molecules

The role of this compound as a precursor is fundamental in the development of targeted small molecules, a cornerstone of modern drug discovery. Its utility lies in its ability to participate in a variety of chemical reactions, allowing for the precise construction of molecules designed to interact with specific biological targets. The bromine atom on the pyridazine ring is a key functional handle that facilitates cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming carbon-carbon bonds and assembling complex molecular frameworks.

This reactivity has been harnessed to create libraries of compounds for high-throughput screening, a process that rapidly assesses the biological activity of thousands of chemicals. For example, the pyrido[3,4-b]pyrazine (B183377) scaffold, which can be derived from pyridazine precursors, was identified as a novel chemotype for salt-inducible kinase (SIK) inhibitors following a high-throughput screening campaign. acs.org SIKs are a family of kinases implicated in inflammatory diseases, and the discovery of this new scaffold has opened up avenues for the development of novel anti-inflammatory therapies. acs.org

Furthermore, the strategic use of this compound as a precursor enables the synthesis of molecules with improved pharmacokinetic and pharmacodynamic properties. Medicinal chemists can systematically modify the pyridazine core to enhance features like solubility, metabolic stability, and target affinity. nih.gov This iterative process of design, synthesis, and testing is central to the optimization of lead compounds into viable drug candidates.

The development of targeted therapies often involves creating molecules that can selectively inhibit a particular enzyme or receptor. The pyridazine scaffold has proven to be a valuable platform for achieving such selectivity. For instance, researchers have designed and synthesized imidazo[1,2-b]pyridazine (B131497) and imidazo[1,2-a]pyridine (B132010) derivatives that act as dual inhibitors of c-Met and VEGFR2, two key targets in cancer therapy. documentsdelivered.com This demonstrates the power of using precursors like this compound to build molecules with tailored biological activities.

Structure-Activity Relationship (SAR) Studies on Pyridazine-Based Compounds

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. youtube.com For pyridazine-based compounds derived from this compound, SAR studies have been instrumental in optimizing their therapeutic potential. These studies involve systematically modifying the pyridazine scaffold and assessing the impact of these changes on the compound's potency, selectivity, and other pharmacological properties.

A key aspect of SAR studies is understanding the role of different substituents on the pyridazine ring. For example, in the development of amyloid fibril inhibitors, researchers synthesized a series of derivatives of the lead compound RS-0406 to investigate the effects of various structural properties. nih.gov They found that not only the type of substituent on the flanking aromatic rings but also their position was crucial for inhibitory activity. nih.gov Interestingly, a fluorinated derivative proved to be a more effective kinetic inhibitor than the original lead compound, highlighting the importance of subtle structural modifications. nih.gov

In the context of anticancer drug development, SAR studies have been used to identify the structural features of pyridine (B92270) derivatives that contribute to their antiproliferative activity. nih.gov These studies have revealed that the presence and position of certain functional groups, such as methoxy, hydroxyl, and amino groups, can enhance a compound's activity against various cancer cell lines. nih.gov Conversely, the introduction of bulky groups or halogen atoms was found to decrease antiproliferative activity in some cases. nih.gov

The table below illustrates a hypothetical SAR study on a series of pyridazine derivatives, showcasing how different substitutions can impact their inhibitory activity against a target kinase.

| Compound | R1 Group | R2 Group | IC50 (nM) |

| 1a | -H | -Phenyl | 500 |

| 1b | -CH3 | -Phenyl | 250 |

| 1c | -Cl | -Phenyl | 750 |

| 1d | -CH3 | -4-Fluorophenyl | 100 |

| 1e | -CH3 | -3-Chlorophenyl | 300 |

This data demonstrates that a methyl group at the R1 position (Compound 1b) improves activity compared to a hydrogen atom (Compound 1a), while a chlorine atom (Compound 1c) is detrimental. Furthermore, substituting the phenyl group at R2 with a 4-fluorophenyl group (Compound 1d) leads to a significant increase in potency.

Through such systematic SAR exploration, medicinal chemists can build a comprehensive understanding of the molecular interactions between the drug candidate and its target, guiding the design of more effective and selective therapeutic agents.

Methodological Advancements in Drug Discovery Utilizing this compound as a Building Block

The use of this compound as a building block has been integral to several methodological advancements in drug discovery, streamlining the process from hit identification to lead optimization. mdpi.com One of the most significant advancements is the application of computational methods, such as in silico screening and molecular docking, to guide the design and synthesis of novel pyridazine-based compounds. mdpi.com These computational tools allow researchers to predict how a molecule will interact with its biological target, enabling them to prioritize the synthesis of compounds with the highest probability of success. mdpi.com

For example, in the discovery of new antispasmodic agents, in silico predictions were used to identify promising hybrid molecules containing an anthranilic acid moiety linked to a pyridazine core. mdpi.com These theoretical studies were then validated through in vitro testing, demonstrating the power of combining computational and experimental approaches. mdpi.com

Another key methodological advancement is the development of more efficient and versatile synthetic routes. Traditional methods for utilizing this compound often involved a separate desalting step to generate the more reactive free base, 4-bromopyridine (B75155). This process can be time-consuming and generate waste. More modern approaches aim to streamline this process, for instance, by using in situ generation of the free base or by developing one-pot reaction sequences that combine multiple synthetic steps.

The concept of "scaffold hopping" has also been a fruitful strategy in drug discovery programs involving pyridazine derivatives. This approach involves replacing the core scaffold of a known active compound with a different, but structurally related, scaffold in an effort to discover new chemical entities with improved properties. For instance, in the search for novel SIK inhibitors, researchers transitioned from a pyrido[3,4-b]pyrazine scaffold to a 1,6-naphthyridine (B1220473) scaffold, leading to the identification of compounds with enhanced metabolic stability and in vivo activity. acs.org

Furthermore, the development of prodrug strategies represents a significant advancement in overcoming the limitations of certain drug candidates. nih.gov A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. This approach can be used to improve a drug's solubility, permeability, or to target its delivery to a specific tissue. nih.gov While not directly a modification of the synthesis using this compound, the resulting pyridazine-based active compounds can be formulated as prodrugs to enhance their clinical potential.

The table below summarizes some of the key methodological advancements and their impact on drug discovery programs utilizing this compound.

| Methodology | Description | Impact on Drug Discovery |

| In Silico Screening | Computational methods to predict the binding affinity of virtual compounds to a biological target. | Prioritizes the synthesis of promising candidates, saving time and resources. mdpi.com |

| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Provides insights into the binding mode of a drug candidate, guiding SAR studies. mdpi.com |

| Scaffold Hopping | Replacing the central core of a molecule with a different chemical scaffold. | Can lead to the discovery of novel chemical series with improved properties. acs.org |

| Prodrug Design | Converting a drug into an inactive form that is activated in the body. | Can improve a drug's pharmacokinetic profile and reduce side effects. nih.gov |

These methodological advancements, coupled with the inherent versatility of the this compound building block, continue to drive innovation in the discovery and development of new medicines and agrochemicals.

Q & A

Q. What methodologies identify degradation products of this compound under accelerated stability testing?

- Methodological Answer : Subject the compound to ICH Q1A guidelines (40°C/75% RH for 6 months). Analyze degraded samples via UPLC-QTOF-MS to identify major degradation pathways (e.g., dehydrohalogenation or ring oxidation). Forced degradation studies (acid/base/oxidative stress) further elucidate stability liabilities .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for this compound derivatives?

- Methodological Answer : Replicate studies under standardized conditions (e.g., cell line provenance, assay protocols). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Meta-analyses of published datasets can identify outliers or contextual factors (e.g., solvent effects) .

Q. What computational tools predict the reactivity and regioselectivity of this compound in heterocyclic functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.